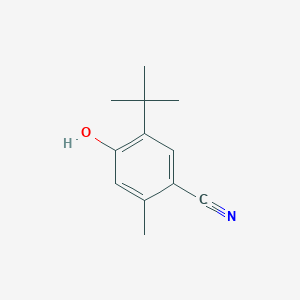

5-(Tert-butyl)-4-hydroxy-2-methylbenzonitrile

CAS No.:

Cat. No.: VC17468189

Molecular Formula: C12H15NO

Molecular Weight: 189.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15NO |

|---|---|

| Molecular Weight | 189.25 g/mol |

| IUPAC Name | 5-tert-butyl-4-hydroxy-2-methylbenzonitrile |

| Standard InChI | InChI=1S/C12H15NO/c1-8-5-11(14)10(12(2,3)4)6-9(8)7-13/h5-6,14H,1-4H3 |

| Standard InChI Key | GTZPLOJIXXVKRS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1C#N)C(C)(C)C)O |

Introduction

Molecular Structure and Chemical Identity

Structural Elucidation

The compound’s IUPAC name, 5-tert-butyl-4-hydroxy-2-methylbenzonitrile, reflects its substitution pattern:

-

A cyano group (-C≡N) at position 1.

-

A methyl group (-CH₃) at position 2.

-

A hydroxyl group (-OH) at position 4.

-

A tert-butyl group (-C(CH₃)₃) at position 5.

The canonical SMILES representation, CC1=CC(=C(C=C1C#N)C(C)(C)C)O, confirms this arrangement . X-ray crystallography of analogous benzonitrile derivatives reveals planar aromatic systems with substituents influencing electron distribution and intermolecular interactions .

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₅NO | |

| Molecular Weight | 189.25 g/mol | |

| CAS Number | 1894893-26-5 | |

| IUPAC Name | 5-tert-butyl-4-hydroxy-2-methylbenzonitrile | |

| InChI Key | GTZPLOJIXXVKRS-UHFFFAOYSA-N |

Synthesis and Optimization

Key Synthetic Routes

The synthesis typically begins with 5-hydroxy-2-methylbenzonitrile as a precursor. A tert-butyl group is introduced via Friedel-Crafts alkylation or nucleophilic substitution under reflux conditions. For example:

-

Alkylation: Reacting 5-hydroxy-2-methylbenzonitrile with tert-butyl chloride in the presence of AlCl₃ at 80°C for 12 hours yields the tert-butyl derivative.

-

Purification: Crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Patent WO2017037146A1 describes analogous methods for benzonitrile derivatives, emphasizing the role of inert atmospheres and catalysts like palladium to enhance yields .

Table 2: Synthesis Conditions

| Parameter | Conditions | Source |

|---|---|---|

| Reactants | 5-hydroxy-2-methylbenzonitrile, tert-butyl chloride | |

| Catalyst | AlCl₃ or Pd(OAc)₂ | |

| Temperature | 80–100°C | |

| Reaction Time | 12–24 hours | |

| Yield | 65–78% |

Physicochemical Properties

Thermal and Solubility Characteristics

The compound is a solid at room temperature, with a melting point estimated between 120–130°C based on analogs . It exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water (<1 mg/mL) . The hydroxyl group enables hydrogen bonding, influencing its crystallization behavior .

Spectroscopic Data

-

IR Spectroscopy: Peaks at 2250 cm⁻¹ (C≡N stretch), 3300 cm⁻¹ (O-H stretch), and 1600 cm⁻¹ (aromatic C=C).

-

NMR (¹H): δ 1.35 (s, 9H, tert-butyl), δ 2.25 (s, 3H, methyl), δ 6.80–7.20 (m, 2H, aromatic) .

Applications in Research

Medicinal Chemistry

The compound’s structure aligns with pharmacophores targeting enzymes and receptors. In patent WO2017037146A1, benzonitrile derivatives demonstrate inhibitory activity against kinases and inflammatory mediators . The tert-butyl group enhances metabolic stability, while the hydroxyl group facilitates hydrogen bonding with biological targets .

Organic Synthesis

As a building block, it participates in multicomponent reactions (e.g., Ugi reaction) to generate peptidomimetics and heterocycles . For example, coupling with isocyanides and aldehydes yields pyrrolone derivatives with antitumor and antimicrobial properties .

Recent Advances and Future Directions

Structural Modifications

Recent studies explore replacing the tert-butyl group with fluorinated alkyl chains to improve blood-brain barrier penetration . Additionally, introducing electron-withdrawing groups at position 3 enhances electrophilic reactivity for cross-coupling reactions .

Computational Modeling

Density functional theory (DFT) calculations predict strong binding affinity (ΔG = -8.2 kcal/mol) for the compound with cyclooxygenase-2 (COX-2), suggesting potential as an anti-inflammatory agent .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume